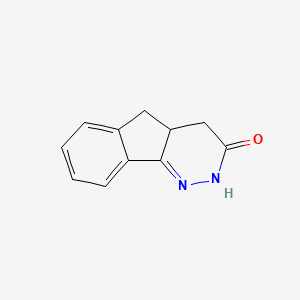

2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one

Descripción general

Descripción

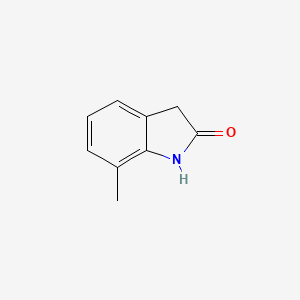

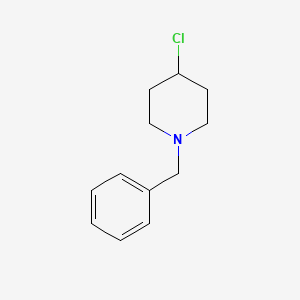

“2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one” is a chemical compound. It is a derivative of pyridazine, which is a class of compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate leads to the formation of indeno[1,2-c]pyridazine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one is explored in scientific research for its potential biological activities and chemical properties. It has been synthesized and evaluated alongside other rigid structural modifications for positive inotropic activity, demonstrating potent effects comparable to related phenylpyridazinones (Sircar et al., 1986). This research underscores the importance of structural modification in enhancing biological activity.

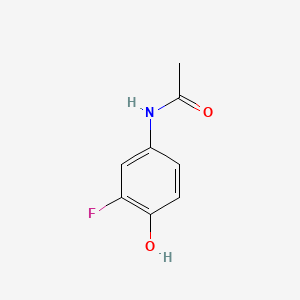

Antihypertensive and Antithrombotic Properties

Research into the antihypertensive and antithrombotic properties of 2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one derivatives has shown significant potential. These compounds, specifically 7-amino and 7-acylamino substituted derivatives, have demonstrated noteworthy antihypertensive and antithrombotic effects, making them promising candidates for the treatment of hypertension and thrombosis (Cignarella et al., 1986).

Electrochemical Properties

The electrochemical reduction of pyridazin-3-ones, including compounds related to 2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one, has been investigated, revealing that the first reduction always occurs at the 4,5-double bond. This study contributes to the understanding of the electrochemical behavior of pyridazin-3-ones, which is crucial for their potential application in electronic and optoelectronic devices (Hazard et al., 1990).

Propiedades

IUPAC Name |

2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWKFPCTXSBEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)NN=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988822 | |

| Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one | |

CAS RN |

69099-74-7 | |

| Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.